molecular formula C37H72 B14414540 Heptatriaconta-9,19-diene CAS No. 82137-19-7

Heptatriaconta-9,19-diene

Cat. No.: B14414540
CAS No.: 82137-19-7
M. Wt: 517.0 g/mol
InChI Key: NYYAJCCDJIUCOD-UHFFFAOYSA-N
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Description

Heptatriaconta-9,19-diene is a long-chain hydrocarbon containing 37 carbon atoms with double bonds at positions 9 and 19.

Properties

CAS No.

82137-19-7

Molecular Formula

C37H72

Molecular Weight

517.0 g/mol

IUPAC Name

heptatriaconta-9,19-diene

InChI

InChI=1S/C37H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,36-37H,3-16,18,20-35H2,1-2H3

InChI Key

NYYAJCCDJIUCOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptatriaconta-9,19-diene typically involves the coupling of smaller hydrocarbon units. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In the case of this compound, the starting materials would be chosen to ensure the formation of the desired double bonds at the 9th and 19th positions .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to achieve the desired carbon chain length and double bond placement. Catalysts such as transition metal complexes can be used to facilitate the coupling reactions and ensure high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

Heptatriaconta-9,19-diene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptatriaconta-9,19-diene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptatriaconta-9,19-diene in various applications depends on its chemical structure and the presence of double bonds. In biological systems, the compound can interact with lipid membranes, potentially altering their fluidity and permeability. In chemical reactions, the double bonds serve as reactive sites for various transformations, allowing the compound to participate in a wide range of reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

(±)-9β-H-Pimara-7,19-diene (CAS not specified)

  • Structure : A pimarane-type diterpene with double bonds at positions 7 and 19 and a 9β-H configuration. It shares the 19-position double bond with Heptatriaconta-9,19-diene but differs in carbon backbone (20 carbons vs. 37) and stereochemical complexity .
  • Synthesis: Achieved via Diels–Alder reactions, stereoselective alkylation, and Wolff–Kishner reduction, yielding 28% overall efficiency .
  • Applications : Intermediate in momilactone biosynthesis (phytoalexins in rice) , contrasting with this compound’s hypothetical roles in synthetic lipid systems.

Heptadecanedioic Acid Derivatives (e.g., CAS 1351586-50-9)

  • Structure: A branched ester derivative with a 37-carbon chain (heptatriaconta-9,28-dienedioate), featuring double bonds at positions 9 and 28, and functional groups like dimethylamino butanoyloxy .
  • Key Differences : Unlike this compound, this compound includes ester linkages, nitrogen, and oxygen atoms, making it polar and bioactive. Its synthesis likely involves multi-step coupling reactions, whereas this compound would require linear hydrocarbon assembly.

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